

GSK6853 chemoproteomic competition binding data

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Compound Focus: GSK6853

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GSK6853 Chemoproteomic & Key Binding Data

The core quantitative data for **GSK6853**, particularly from chemoproteomic competition binding assays, is summarized in the table below.

Assay Type	Experimental Description	Result	Citation
Chemoproteomic Competition Binding	Binding to full-length endogenous BRPF1 in HUT-78 cell lysate	pIC50 = 8.6 nM [1]	
TR-FRET Assay	In vitro potency against BRPF1 bromodomain	IC50 = 8 nM [1]	
NanoBRET Cellular Target Engagement	Dose-dependent displacement of BRPF1B from histone H3.3 in cells	IC50 = 20 nM [1]	
BROMOScan Selectivity Panel	Binding affinity (Kd) for BRPF1 across 48 bromodomains	Kd = 0.3 nM; >1600-fold selectivity over all other bromodomains [1]	

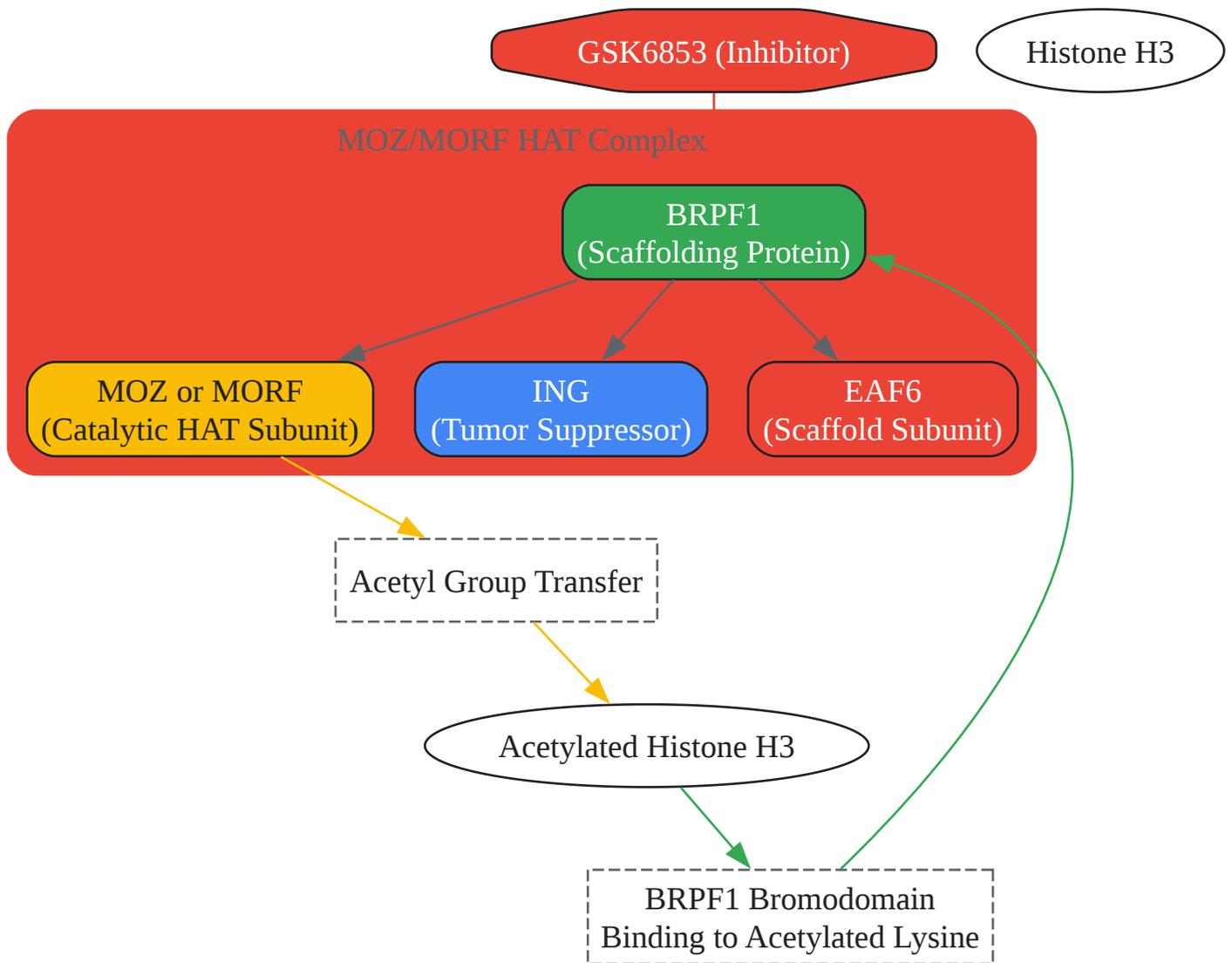
Experimental Protocol: Chemoproteomic Competition Binding

The methodology for the key chemoproteomic competition binding assay, as referenced, can be summarized as follows [1]:

- **Objective:** To evaluate the binding of **GSK6853** to full-length, endogenous BRPF1 protein in a complex cellular milieu.
- **Sample Preparation:** The assay was performed using lysates from **HUT-78 cells** (a human T-cell lymphoblast cell line).
- **Procedure:** The lysates were exposed to **GSK6853** in a competition binding format. The specific technology platform used for this analysis was a **chemoproteomic competition binding assay**, which typically involves immobilizing broad-spectrum probes on a solid support to capture bromodomain proteins from the lysate. The ability of **GSK6853** to compete with this probe for binding to BRPF1 is then quantified.
- **Key Outcome:** The assay confirmed potent and selective engagement of the endogenous BRPF1 target by **GSK6853** in a native cellular environment.

Biological Context of BRPF1 Inhibition

To understand the function of **GSK6853**'s target, the following diagram illustrates the role of BRPF1 as a scaffolding protein and how its inhibition impacts the MOZ/MORF histone acetyltransferase (HAT) complex.



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This diagram shows that BRPF1 proteins are crucial scaffolding subunits for assembling the tetrameric MOZ/MORF HAT complexes [1]. These complexes are responsible for acetylating histones. The BRPF1 bromodomain specifically **binds to acetylated lysine residues** on histones. By inhibiting this binding, **GSK6853** disrupts the function of the complex [1] [2]. These complexes play vital roles in fundamental nuclear processes like **transcription activation, DNA repair, and replication**, and MOZ is frequently involved in acute myeloid leukemia (AML) [1].

GSK6853 as a Chemical Probe

Based on the available data, **GSK6853** meets the key criteria for a high-quality chemical probe [3]:

- **High Potency:** Demonstrates low nanomolar activity in both biochemical (IC₅₀ = 8 nM) and cellular (IC₅₀ = 20 nM) assays [1].
- **Exceptional Selectivity:** Shows over 1600-fold selectivity for BRPF1 over other bromodomains in a broad panel screen [1].
- **Cellular Target Engagement:** Validated to engage with its endogenous target in cells at low concentrations [1].
- **Available Negative Control:** A negative control compound, **GSK9311**, is available to help confirm that observed effects are due to BRPF1 inhibition [1].

For researchers, it is recommended to use **GSK6853** at a concentration **no higher than 1 μM** in cell-based assays to minimize the potential for off-target effects [1] [4].

Finding Comparisons and Further Information

The search results I obtained lack head-to-head experimental data comparing **GSK6853** to other BRPF1 inhibitors like GSK5959. For a complete comparison, I suggest you:

- **Consult Specialized Databases:** The **Structural Genomics Consortium (SGC)** website provides detailed information on chemical probes, and resources like the **Chemical Probes Portal** offer peer-reviewed assessments and comparisons.
- **Search Scientific Literature:** A thorough search on platforms like PubMed using terms such as "BRPF1 inhibitor comparison," "BRPF2/BRD1 probe," or "OF-1 BAZ2A inhibitor" may yield review articles or original research containing the direct comparative data you need.

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References

1. GSK6853 A chemical probe for BRPF1 [thesgc.org]
2. GSK6853, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]
3. Chemical probes and inhibitors of bromodomains outside ... [pmc.ncbi.nlm.nih.gov]

4. GSK6853 | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

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